Cas no 131172-72-0 (1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid)

1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a tetrahydroindole core with a carboxylic acid functional group at the 2-position and an ethenyl substituent at the 1-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The tetrahydroindole scaffold is of interest due to its bioactivity, while the carboxylic acid group enables further derivatization via amidation, esterification, or other coupling reactions. The ethenyl moiety offers additional reactivity for cross-coupling or polymerization processes. This compound is valued for its potential in medicinal chemistry, serving as an intermediate for the development of biologically active molecules.
1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid structure
131172-72-0 structure
Product name:1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid
CAS No:131172-72-0
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD02044364
CID:1067612
PubChem ID:773804

1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid
    • 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
    • N-vinyl-4,5,6,7-tetrahydro-2-indolecarboxylic acid
    • BAS 01184237
    • 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylicacid
    • Oprea1_289565
    • DB-363804
    • Oprea1_050513
    • 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid
    • SCHEMBL1664313
    • DTXSID50354449
    • WAY-312841
    • 131172-72-0
    • AKOS006276275
    • MDL: MFCD02044364
    • Inchi: InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14)
    • InChI Key: IWDLLWMCEOXYHA-UHFFFAOYSA-N
    • SMILES: C=CN1C2=C(CCCC2)C=C1C(=O)O

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.2Ų

1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM381138-1g
1-ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
131172-72-0 95%+
1g
$292 2024-08-02
Chemenu
CM381138-5g
1-ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
131172-72-0 95%+
5g
$787 2024-08-02
Matrix Scientific
007825-1g
1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
131172-72-0
1g
$378.00 2023-09-09

Additional information on 1-ethenyl-4,5,6,7-tetrahydro-1H-Indole-2-carboxylic acid

1-Ethenyl-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylic Acid (CAS No. 131172-72-0): A Comprehensive Overview

1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS No. 131172-72-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a tetrahydroindole core and an ethenyl substituent. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The tetrahydroindole core is a common scaffold found in numerous natural products and bioactive molecules. This structural motif is known for its ability to modulate various biological pathways, including those involved in neurotransmission, inflammation, and cell signaling. The presence of the ethenyl group further enhances the compound's reactivity and potential for forming stable complexes with metal ions or other biomolecules.

Recent studies have highlighted the potential of 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid in the development of novel therapeutic agents. One notable area of research involves its use as a precursor for the synthesis of indole-based drugs with improved pharmacological profiles. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory diseases.

In addition to its therapeutic applications, 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has been explored for its potential as a building block in organic synthesis. Its reactivity and functional group diversity allow for the facile introduction of various substituents, enabling the synthesis of complex molecules with tailored properties. This versatility has led to its use in the development of new materials and catalysts, further expanding its utility beyond traditional pharmaceutical applications.

The chemical synthesis of 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has been extensively studied and optimized over the years. A common synthetic route involves the condensation of an appropriate indole derivative with an ethenyl-containing reagent followed by cyclization to form the tetrahydroindole core. Advanced synthetic methods have also been developed to improve yield and purity, making large-scale production feasible for industrial applications.

From a biological perspective, 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has been shown to interact with various cellular targets. For example, it can bind to specific receptors involved in neurotransmission and signal transduction pathways. This interaction can modulate cellular responses and influence physiological processes such as cell proliferation and apoptosis. These findings have important implications for drug discovery and development, particularly in areas such as neurodegenerative diseases and cancer.

Moreover, recent advancements in computational chemistry have facilitated the prediction of the biological activity of 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid and its derivatives. Molecular modeling studies have provided insights into the binding modes and interactions with target proteins, guiding the rational design of more potent and selective compounds. These computational tools are invaluable in accelerating the drug discovery process and reducing the time and cost associated with experimental screening.

In conclusion, 1-Ethenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS No. 131172-72-0) is a multifaceted compound with significant potential in both medicinal chemistry and organic synthesis. Its unique structural features and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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